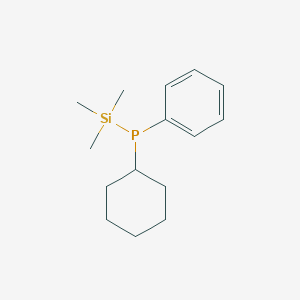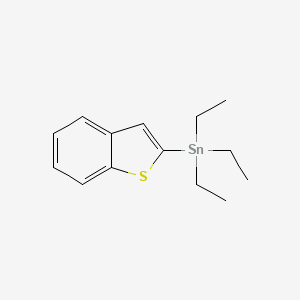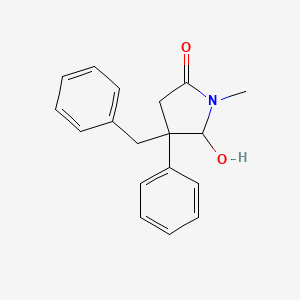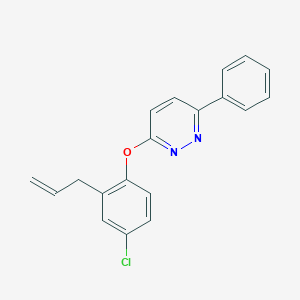
Cyclohexyl(phenyl)(trimethylsilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of cyclohexyl, phenyl, and trimethylsilyl groups attached to a phosphorus atom. Tertiary phosphines are widely studied due to their applications in catalysis, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with cyclohexylmagnesium bromide, phenylmagnesium bromide, and trimethylsilylmagnesium chloride can yield the desired product . The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
Cyclohexyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.
Materials Science: It is used in the preparation of functional materials, including polymers and nanomaterials.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of cyclohexyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to phosphorus.
Cyclohexylphosphine: Contains three cyclohexyl groups attached to phosphorus.
Uniqueness
Cyclohexyl(phenyl)(trimethylsilyl)phosphane is unique due to the combination of cyclohexyl, phenyl, and trimethylsilyl groups, which impart distinct steric and electronic properties. This unique structure allows it to participate in specific catalytic processes and form stable metal complexes that are not achievable with other tertiary phosphines.
Propiedades
Número CAS |
59877-25-7 |
|---|---|
Fórmula molecular |
C15H25PSi |
Peso molecular |
264.42 g/mol |
Nombre IUPAC |
cyclohexyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C15H25PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3 |
Clave InChI |
RXAUSIZVEAFDFC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P(C1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)
![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)






![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)




